
Sulfuric acid, monohexyl ester, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, monohexyl ester, magnesium salt is a chemical compound that belongs to the class of esters. It is formed by the esterification of sulfuric acid with hexanol, followed by the neutralization with magnesium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, monohexyl ester, magnesium salt involves a two-step process:
Esterification: Sulfuric acid reacts with hexanol to form sulfuric acid, monohexyl ester. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Neutralization: The resulting ester is then neutralized with magnesium hydroxide or magnesium carbonate to form the magnesium salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The esterification is carried out in large reactors with efficient mixing and temperature control. The neutralization step is performed in continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid, monohexyl ester, magnesium salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding hexanol and sulfuric acid.
Oxidation: The hexyl group can be oxidized to form various oxidation products, depending on the conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Acidic hydrolysis yields sulfuric acid and hexanol, while basic hydrolysis yields magnesium sulfate and hexanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hexyl group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions to form substituted products.
Major Products Formed
Hydrolysis: Hexanol and sulfuric acid (acidic conditions) or magnesium sulfate and hexanol (basic conditions).
Oxidation: Various oxidation products depending on the oxidizing agent and conditions.
Substitution: Substituted esters or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfuric acid, monohexyl ester, magnesium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulfuric acid, monohexyl ester, magnesium salt involves its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing hexanol and sulfuric acid, which can then participate in further chemical reactions. The magnesium ion can act as a Lewis acid, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
Sulfuric acid, monohexyl ester, magnesium salt can be compared with other similar compounds such as:
Sulfuric acid, monoethyl ester, magnesium salt: Similar ester but with an ethyl group instead of a hexyl group.
Sulfuric acid, monobutyl ester, magnesium salt: Similar ester but with a butyl group instead of a hexyl group.
Sulfuric acid, monopropyl ester, magnesium salt: Similar ester but with a propyl group instead of a hexyl group.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
72018-27-0 |
|---|---|
Formule moléculaire |
C12H26MgO8S2 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
magnesium;hexyl sulfate |
InChI |
InChI=1S/2C6H14O4S.Mg/c2*1-2-3-4-5-6-10-11(7,8)9;/h2*2-6H2,1H3,(H,7,8,9);/q;;+2/p-2 |
Clé InChI |
HSNZBQFMWAGXCG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCOS(=O)(=O)[O-].CCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


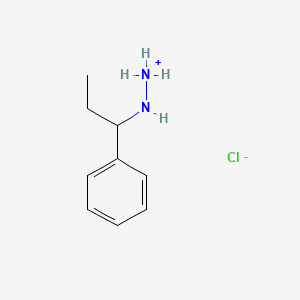
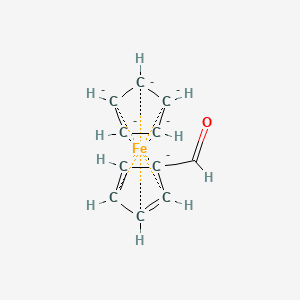

![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
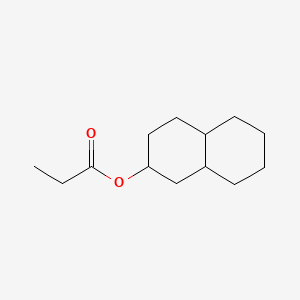
![1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B13777612.png)
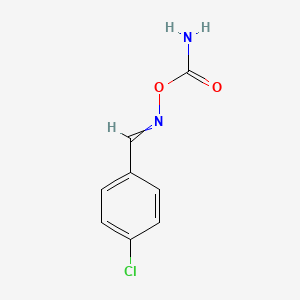
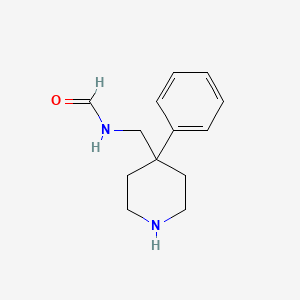

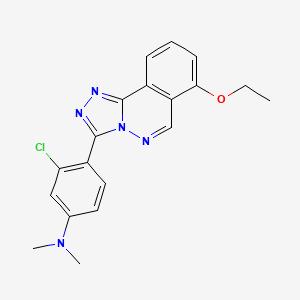
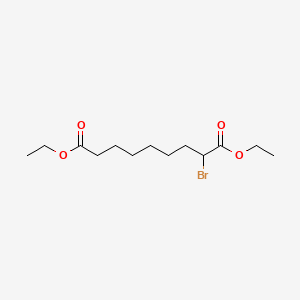
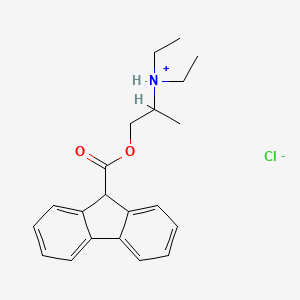

![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
